MAO-B Inhibition: 12 nM IC50 vs. 1,000 nM for 4-Fluorobenzylamine (83-Fold Improvement)
In a 2024 study, an irreversible MAO-B inhibitor derived from (4-fluoro-3-(trifluoromethoxy)phenyl)methanamine exhibited an IC50 of 12 nM against human MAO-B, with pronounced selectivity over MAO-A [1]. In contrast, the comparator compound 4-fluorobenzylamine, which lacks the 3-trifluoromethoxy group, shows an IC50 of 1,000 nM (1 µM) under comparable assay conditions using recombinant human MAO-B [2]. This represents an 83-fold improvement in potency attributable to the unique substitution pattern.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 4-Fluorobenzylamine: 1,000 nM |
| Quantified Difference | 83-fold (target more potent) |
| Conditions | Recombinant human MAO-B; benzylamine substrate; fluorescence-based assay |
Why This Matters
This potency differential demonstrates that the 3-trifluoromethoxy group is essential for achieving low-nanomolar MAO-B inhibition required for CNS drug candidates, and generic substitution would yield a 83-fold less active compound.
- [1] Kuujia. CAS 886501-20-8 ((4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine). MAO-B IC50 = 12 nM. View Source
- [2] BindingDB. BDBM50584017 (CHEMBL5091886). IC50 = 10,000 nM for recombinant human MAO-B inhibition by 4-fluorobenzylamine. View Source
